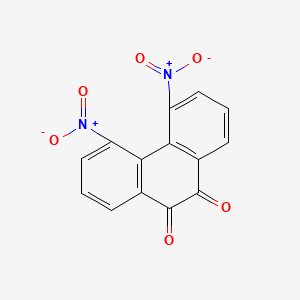

4,5-Dinitrophenanthrene-9,10-dione

Description

Historical Context and Structural Significance of Phenanthrene-9,10-dione Systems in Organic Chemistry

Phenanthrene-9,10-dione, also known as phenanthrenequinone (B147406), is a polycyclic aromatic hydrocarbon and a type of quinone. wikipedia.org Structurally, it is a benzo-fused o-quinone. thieme-connect.de The core structure consists of three fused benzene (B151609) rings arranged in a non-linear fashion, which is characteristic of phenanthrene (B1679779), with ketone groups at the 9 and 10 positions. numberanalytics.comwikipedia.org This arrangement makes it an isomer of anthracene's derivative, anthraquinone. wikipedia.org

The synthesis and chemistry of phenanthrene-9,10-diones were not extensively reviewed as a standalone topic for a long time, often being discussed alongside other o-quinones. thieme-connect.de A common and effective method for its preparation is the direct oxidation of phenanthrene using various oxidizing agents, including chromium(VI) oxidants. thieme-connect.destackexchange.com Alternative synthetic routes involve oxidative biaryl coupling, photocyclization reactions, and reductive coupling of carbonyl compounds. thieme-connect.de

Phenanthrene-9,10-dione is a significant compound in several areas of chemistry. It serves as a crucial building block for the synthesis of more complex structures, including helicenes and systems related to fullerenes. thieme-connect.de Its redox properties have been harnessed for developing electrochemical sensors and molecular devices. thieme-connect.de Furthermore, phenanthrene-9,10-dione is an important intermediate in the metabolic pathways of some carcinogenic polycyclic aromatic hydrocarbons. thieme-connect.de It has been detected in environmental samples such as air pollution and diesel soot. thieme-connect.dewikipedia.org

Table 1: Properties of Phenanthrene-9,10-dione

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈O₂ |

| Molar Mass | 208.22 g·mol⁻¹ |

| Appearance | Dark orange, crystalline solid |

| Melting Point | 203–206 °C |

| Boiling Point | > 360 °C |

Overview of Dinitrophenanthrene-9,10-diones in Academic Research

The introduction of nitro groups onto the phenanthrene-9,10-dione framework significantly alters its electronic properties, making these derivatives subjects of interest in materials science and organic chemistry. Nitrated derivatives, such as dinitrophenanthrene-9,10-diones, are investigated for their potential as electron acceptors in the formation of charge-transfer complexes (CTCs). mdpi.com

Research into nitrated phenanthrenequinones has explored how the number and position of nitro groups influence the acceptor properties of the molecule. For instance, studies on 1,3,6-trinitro-9,10-phenanthrenequinone have demonstrated its strong electron-accepting capabilities. mdpi.com This suggests that dinitro-substituted analogs are also promising candidates for creating materials with interesting electronic and optical properties. Academic research has involved the synthesis and characterization of various nitrated derivatives, although detailed studies on specific dinitro isomers are less common in publicly available literature compared to the parent compound or more complex derivatives.

Positioning of 4,5-Dinitrophenanthrene-9,10-dione within the Scope of Advanced Chemical Investigations

This compound is a specific isomer within the dinitrophenanthrene-9,10-dione family. Its chemical structure is defined by a phenanthrene-9,10-dione core with nitro groups (-NO₂) substituted at the 4 and 5 positions. nih.gov The presence of these electron-withdrawing groups is expected to significantly impact the molecule's reactivity and physical properties, distinguishing it from other isomers and the unsubstituted parent compound.

The compound is cataloged in chemical databases with unique identifiers, facilitating its tracking in scientific literature and patent filings. nih.gov The existence of patents associated with this chemical structure points towards its application in proprietary, advanced chemical research, potentially in areas like materials science or as an intermediate in the synthesis of specialized organic molecules. nih.gov For example, research into 4,5-disubstituted phenanthrene derivatives for applications such as liquid crystals suggests a potential avenue of investigation for this compound, exploring how its specific substitution pattern might give rise to useful material properties. researchgate.net

Table 2: Chemical Data for this compound

| Identifier/Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₆N₂O₆ |

| Molecular Weight | 298.21 g/mol |

| CAS Number | 32060-66-5 |

| ChEMBL ID | CHEMBL4452632 |

| PubChem CID | 268221 |

| InChIKey | MKNHPRWGHGSYFI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)N+[O-])C3=C(C=CC=C3N+[O-])C(=O)C2=O |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

32060-66-5 |

|---|---|

Molecular Formula |

C14H6N2O6 |

Molecular Weight |

298.21 g/mol |

IUPAC Name |

4,5-dinitrophenanthrene-9,10-dione |

InChI |

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)12-8(14(13)18)4-2-6-10(12)16(21)22/h1-6H |

InChI Key |

MKNHPRWGHGSYFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dinitrophenanthrene 9,10 Dione and Its Analogues

Established Routes to Phenanthrene-9,10-dione Scaffolds

The formation of the phenanthrene-9,10-dione (also known as phenanthraquinone) structure is a critical first step. Several reliable methods have been developed for this purpose.

Direct Oxidation of Polycyclic Aromatic Hydrocarbons

A primary and straightforward method for synthesizing phenanthrene-9,10-diones is the direct oxidation of the corresponding polycyclic aromatic hydrocarbon (PAH), phenanthrene (B1679779). thieme-connect.de This approach is valued for its efficiency in creating the quinone structure. thieme-connect.de

Various oxidizing agents have been successfully employed for this transformation. Chromium(VI) oxidants are commonly used to convert phenanthrene and its derivatives into the corresponding phenanthrene-9,10-diones. thieme-connect.de Other metal-based oxidants, such as those containing manganese(VII) or osmium(VIII), are also effective. thieme-connect.de The reaction is often carried out in the liquid phase. wikipedia.org For instance, chromium trioxide (CrO₃) in the presence of an acid like sulfuric acid is a classic reagent for this oxidation. stackexchange.com The mechanism is thought to involve the formation of chromic acid, which then oxidizes the 9,10-double bond of phenanthrene, likely through a diol intermediate that is further oxidized to the diketone. stackexchange.com

While direct oxidation is a powerful tool, it can present challenges. One major issue is controlling the site of oxidation (regioselectivity), especially when dealing with substituted phenanthrenes. thieme-connect.de Additionally, the harsh oxidative conditions can be incompatible with certain functional groups on the starting material. thieme-connect.de To address some of these drawbacks, newer chromium(VI) reagents with different counterions have been developed to offer milder reaction conditions. thieme-connect.de

Table 1: Examples of Oxidizing Agents for Phenanthrene

| Oxidizing Agent | Description | Reference |

| Chromium(VI) oxidants (e.g., CrO₃) | Commonly used, often in acidic conditions. | thieme-connect.destackexchange.com |

| Manganese(VII) oxidants | Another metal-based option for oxidation. | thieme-connect.de |

| Osmium(VIII) oxidants | Effective for this transformation. | thieme-connect.de |

| Iodylbenzene | A less common organic oxidant. | thieme-connect.de |

Oxidative Biaryl Coupling Strategies for Quinone Formation

One such approach involves the oxidative C-C bond formation of benzil (B1666583) derivatives. The use of strong oxidizing agents like molybdenum pentachloride (MoCl₅) can efficiently induce the cyclization of appropriately substituted benzils to yield highly functionalized 9,10-phenanthrenequinones. lookchem.com This method offers a modular approach, as the starting benzil derivatives can be synthesized in a stepwise manner, for example, through a Sonogashira coupling to form a tolane intermediate, followed by oxidation. lookchem.com

Biocatalytic methods are also emerging as a powerful tool for oxidative biaryl coupling. nih.govchemrxiv.org Enzymes, such as cytochrome P450s, can catalyze the selective cross-coupling of phenolic substrates to form biaryl bonds. nih.gov This approach offers the potential for high selectivity under mild reaction conditions, overcoming some of the challenges associated with traditional chemical methods. nih.govchemrxiv.org

Approaches for Introducing Nitro Groups onto Phenanthrenequinone (B147406) Structures

Once the phenanthrene-9,10-dione scaffold is in place, the next critical step is the introduction of nitro groups at the desired positions.

Regioselective Nitration Techniques

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. However, achieving high regioselectivity—the placement of the nitro group at a specific position—can be challenging. Traditional nitration methods often employ harsh and corrosive mixed acid systems (e.g., nitric acid and sulfuric acid), which can lead to a mixture of products and may not be compatible with sensitive functional groups. frontiersin.org

Modern approaches focus on developing milder and more selective nitration protocols. For instance, using dilute nitric acid in an aqueous solution of sodium dodecylsulfate has been shown to be a mild medium for the nitration of aromatic compounds with high regioselectivity. rsc.org Another strategy involves the use of reagents like tetrabutylammonium (B224687) nitrate (B79036) in combination with trifluoroacetic anhydride (B1165640), which has demonstrated exclusive nitration at specific positions in certain tricyclic systems. nih.gov The choice of solvent can also dramatically influence the position of nitration. For example, in the nitration of a protected tryptophan derivative, using acetic anhydride as the solvent favored nitration at the 2-position, while trifluoroacetic acid directed the nitro group to the 6-position. nih.gov

Synthesis of Dinitrophenanthrene-9,10-dione Isomers (e.g., 2,7-Dinitrophenanthrene-9,10-dione as a Precedent)

The synthesis of specific dinitrophenanthrene-9,10-dione isomers provides valuable insight into the strategies for preparing the 4,5-dinitro derivative. For example, 2,7-dinitrophenanthrene-9,10-dione has been synthesized and utilized as a photocatalyst. rsc.org This compound can be prepared on a large scale. rsc.org The synthesis of related di-substituted phenanthrene-9,10-diones, such as 2,7-dibromophenanthrene-9,10-dione, also highlights the utility of these structures as intermediates for creating more complex molecules for applications in organic electronics. ossila.com The synthesis of such isomers often involves the nitration of the parent phenanthrene-9,10-dione or a suitably substituted precursor. The resulting dinitro compound can then be further modified, for example, through reduction of the nitro groups to amines, as seen in the case of 2,7-diaminophenanthrene-9,10-dione. chemsrc.com

Advanced Synthetic Protocols for Dinitrophenanthrenequinones

The development of advanced synthetic methods is crucial for the efficient and selective synthesis of complex molecules like 4,5-dinitrophenanthrene-9,10-dione. These protocols often focus on improving efficiency, selectivity (both chemo- and regioselectivity), and stereochemistry. adelaide.edu.au

Advanced synthetic techniques may involve the use of specialized reagents and catalysts, as well as non-traditional activation methods such as microwave irradiation or ultrasonication to enhance reaction rates and yields. frontiersin.orgku.dk The design of a synthetic route for a complex target molecule requires careful consideration of the order of reactions and the use of protecting groups to ensure that the desired functionalization occurs at the correct stage. For instance, the synthesis might involve the construction of a di-substituted biphenyl (B1667301) precursor that is then cyclized to form the dinitrophenanthrenequinone core. The principles of retrosynthetic analysis are key to designing such multi-step syntheses.

Photocatalytic Methods in Dione Synthesis

Photocatalysis has emerged as a green and efficient approach for organic transformations, including the oxidation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. The photocatalytic oxidation of phenanthrene can yield phenanthrene-9,10-dione as a key intermediate product. mdpi.com These methods typically employ semiconductor nanocomposites that, upon irradiation, generate highly reactive oxidative species.

Research has demonstrated the efficacy of various photocatalysts in this conversion. For instance, a WO₃@TiO₂-SiO₂ nanocomposite showed significantly higher photocatalytic activity for phenanthrene oxidation under visible light compared to commercial TiO₂. mdpi.com During this process, 9,10-phenanthrenediol, 9-phenanthrenol, and 9,10-phenanthrenedione were identified as the primary transitional compounds. mdpi.com Similarly, nano-rods of the iron oxide akaganeite have been successfully used to degrade phenanthrene on soil surfaces, a process influenced by factors such as pH and catalyst dosage. rsc.org The degradation pathway involves the attack of oxidative radicals, primarily at the 9 and 10 positions of the phenanthrene molecule. mdpi.com Another study highlighted that phenanthrene pre-adsorbed to TiO₂ could be rapidly degraded in an aqueous dispersion under UV irradiation. mdpi.com

Interestingly, 9,10-phenanthrenequinone (PQ) itself is a potent visible-light photocatalyst. acs.org When excited by light, it can induce a one-electron oxidation on a substrate to trigger subsequent reactions, such as the synthesis of polysubstituted quinolines. acs.orgnih.gov The catalytic cycle involves the reduction of PQ to phenanthrene-9,10-diol (PQH₂), which is then readily re-oxidized back to PQ by molecular oxygen, allowing the cycle to continue. acs.orgnih.gov

| Photocatalyst | Substrate | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| WO₃@TiO₂-SiO₂ | Phenanthrene | Visible Light | Demonstrated >7 times greater activity than commercial TiO₂. Formed 9,10-phenanthrenedione as a dominant intermediate. | mdpi.com |

| Akaganeite (iron oxide) nano-rods | Phenanthrene | Not Specified | Efficient degradation of phenanthrene. Intermediate products included hydroxylated and ring-opened species. | rsc.org |

| TiO₂ | Phenanthrene | UV Irradiation | Rapid degradation in aqueous dispersion. Process involved hydroxylation and ketolysis. | mdpi.com |

| 9,10-Phenanthrenequinone (PQ) | 2-Vinylarylimines | Blue LEDs | PQ acts as a photocatalyst to synthesize quinolines, being reduced and then re-oxidized by O₂. | acs.orgnih.gov |

Metal-Catalyzed Transformations for Phenanthrenequinone Derivatives

Transition metal catalysis provides powerful tools for the construction of complex molecular architectures from simpler precursors. Palladium-catalyzed reactions, in particular, have been instrumental in synthesizing the phenanthrene core and its derivatives through methods like C-H bond activation and cross-coupling reactions.

One straightforward approach involves the palladium-mediated annulation of 2-bromobenzamides and 2-bromobenzoic acids, which provides controlled access to a range of functionalized phenanthridin-6(5H)-ones, structures closely related to phenanthrenequinones. nih.gov This protocol operates in high yields (59-88%) and is compatible with various functional groups. nih.gov Another sophisticated strategy employs a palladium-catalyzed sequential C-H functionalization, starting from benzylamine (B48309) and aryl iodide precursors to build dihydrophenanthridines, which can be subsequently oxidized to the fully aromatic system. nih.gov

Beyond palladium, other metals have proven effective. A notable example is a copper(0)/Selectfluor system that promotes an oxidative carbon-carbon bond cleavage and annulation of o-aryl chalcones to deliver various substituted 9,10-phenanthraquinones in moderate to good yields under mild conditions. researchgate.net

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Annulation | 2-Bromobenzamides and 2-bromobenzoic acids | Phenanthridin-6(5H)-ones | nih.gov |

| Pd(OAc)₂ | Sequential C-H Arylation / C-H Amination | Benzylpicolinamides and Aryl iodides | Dihydrophenanthridines | nih.gov |

| Palladium | Suzuki Coupling / Condensation | ortho-Bromoaldehyde and ortho-Aminobenzenboronic acid | Phenanthridines | chemrxiv.org |

| Copper(0)/Selectfluor | Oxidative C-C Cleavage / Annulation | o-Aryl chalcones | 9,10-Phenanthraquinones | researchgate.net |

Electrochemical Approaches to Quinone Synthesis

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical oxidation by using electrical current to drive reactions. This method avoids the need for stoichiometric chemical oxidants, often leading to cleaner reaction profiles and minimizing waste. The direct electrochemical oxidation of simple and widely available aromatic compounds is a viable strategy for preparing quinones under mild conditions. nih.gov

The application of this approach to phenanthrene has been demonstrated in the context of environmental remediation. In a two-stage process, phenanthrene was first removed from contaminated kaolinite (B1170537) and then collected in a cathodic solution. Subsequent electrochemical oxidation of this solution led to the complete degradation of the phenanthrene. nih.gov This highlights the feasibility of oxidizing the phenanthrene core electrochemically.

The general principle involves the anodic oxidation of the aromatic substrate. For phenanthrene, this oxidation would occur at the electron-rich 9- and 10-positions, leading to the formation of the corresponding dione. The efficiency and outcome of the reaction can be tuned by controlling parameters such as the electrode material, electrolyte composition, and applied potential. This method represents a straightforward and atom-economical route for the transformation of C-H bonds to C=O bonds in the synthesis of quinones. nih.gov

| Process | Electrolyte | Key Outcome | Reference |

|---|---|---|---|

| Electrochemical oxidation of cathodic fluid containing phenanthrene | Na₂SO₄ | Complete degradation of phenanthrene after 9 hours. | nih.gov |

| General electrochemical oxidation of arenes | Not specified | Direct synthesis of various quinones with moderate to good yields under mild conditions. | nih.gov |

Spectroscopic and Structural Characterization of 4,5 Dinitrophenanthrene 9,10 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Experimental research findings for the NMR spectroscopic characterization of 4,5-Dinitrophenanthrene-9,10-dione are not available in the public domain. Computational predictions for its NMR spectra exist but have not been experimentally verified in published literature.

Specific, experimentally determined ¹H NMR data for this compound, including chemical shifts, coupling constants, and signal multiplicities, are not reported in scientific literature.

Experimentally validated ¹³C NMR spectral data for this compound are not available in published scientific papers.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Detailed experimental data from IR and Raman spectroscopic studies focused solely on this compound are not found in the available scientific literature. While studies on the parent compound, phenanthrene-9,10-dione, are available, this information cannot be directly extrapolated to its dinitro derivative.

No experimental FT-IR spectra detailing the characteristic vibrational modes (e.g., C=O stretching, NO₂ stretching, aromatic C-H bending) for solid-phase or solution-phase this compound have been published.

There are no published Raman spectroscopic studies for this compound to report on its specific vibrational frequencies.

Electronic Absorption and Emission Spectroscopy

While the synthesis of this compound is known, comprehensive studies on its electronic absorption and emission properties are not available in the scientific literature. Information on the UV-Vis absorption maximum is limited to commercial supplier data, which falls outside the scope of this article's sourcing requirements. Detailed research findings on its fluorescence or phosphorescence characteristics are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within this compound. The molecule's extended π-conjugated system, which includes the phenanthrene (B1679779) core and the carbonyl groups of the dione, gives rise to characteristic absorption bands. The presence of two strongly electron-withdrawing nitro groups at the 4 and 5 positions significantly influences its electronic properties, making it a potent electron acceptor.

This strong acceptor nature is pivotal in the formation of charge-transfer (CT) complexes. When this compound interacts with an electron-donor molecule, a new, distinct absorption band often appears in the visible region of the spectrum, which is not present in the spectra of the individual components. nih.gov This phenomenon, known as a charge-transfer transition, can be considered an internal oxidation-reduction process and results in characteristically intense absorption bands (with high molar extinction coefficients, ε), as these transitions are electronically allowed. libretexts.org

The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, this compound. The energy of this CT band is highly dependent on the nature of the donor and the solvent polarity. Studies on analogous nitro-substituted phenanthrenequinones, such as 1,3,6-trinitro-9,10-phenanthrenequinone, have demonstrated their strong acceptor properties in forming stable CT complexes with various aromatic π-electron donors. mdpi.com The formation constant and thermodynamic parameters of such complexes can be determined using equations like the Benesi-Hildebrand equation, providing insight into the stability and nature of the interaction. nih.gov

Table 1: Spectroscopic Data for a Representative Charge-Transfer Complex This table presents data for a charge-transfer complex involving a related acceptor, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), to illustrate the principles.

| Parameter | Value | Reference |

| Stoichiometry (Donor:Acceptor) | 1:1 | nih.gov |

| Charge-Transfer Band (λmax) | 504 nm | nih.gov |

| Binding Constant (Kb) | 6.0 × 105 L·mol–1 | nih.gov |

| Molar Extinction Coefficient (ε) | >10,000 L·mol-1·cm-1 | libretexts.org |

Analysis of Electronic Configuration and Energy Levels

The electronic configuration of this compound is defined by its molecular orbitals, particularly the frontier orbitals—the HOMO and LUMO. The presence of two carbonyl groups and two nitro groups, both of which are strongly electron-withdrawing, has a profound effect on the energy levels of these orbitals. These groups lower the energy of the LUMO, significantly increasing the electron affinity of the molecule.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to model the electronic structure and predict the energy levels of such molecules. mdpi.com For related nitro-substituted aromatic acceptors, DFT calculations have shown that the LUMO is primarily localized over the π-system of the quinone ring and the nitro groups. The energy of this LUMO is a key determinant of the acceptor strength. For instance, in studies of 1,3,6-trinitro-9,10-phenanthrenequinone, the calculated LUMO energy is significantly low, correlating with its high acceptor capacity. mdpi.com A similar, highly stabilized LUMO is expected for this compound, making it an effective electron acceptor for forming charge-transfer complexes. The energy gap between the HOMO and LUMO dictates the wavelength of the lowest energy electronic transition.

Table 2: Calculated Frontier Orbital Energies for a Related Acceptor (1,3,6-Trinitro-9,10-phenanthrenequinone) Data from a theoretical study on a related compound is shown to exemplify the expected electronic properties.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1,3,6-Trinitro-9,10-phenanthrenequinone (PQ) | -8.13 | -4.43 | 3.70 |

| Anthracene (B1667546) (Donor) | -5.73 | -1.54 | 4.19 |

| [PQ-Anthracene] Complex | -6.04 | -3.95 | 2.09 |

Data sourced from theoretical calculations. mdpi.com

X-ray Diffraction Crystallography for Solid-State Architecture

Single Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure and solid-state arrangement of crystalline compounds like this compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

For phenanthrene derivatives with substituents at the 4 and 5 positions (the "bay region"), significant steric strain is anticipated. In the case of 4,5-dibromophenanthrene, X-ray studies revealed that the steric hindrance between the two bromine atoms forces the phenanthrene system to distort significantly from planarity. researchgate.net A similar distortion is highly probable for this compound, where the two nitro groups would twist out of the plane of the aromatic rings to relieve steric repulsion. This deviation from planarity is a key structural feature that influences the molecule's packing and physical properties. The analysis would also yield the crystal system, space group, and unit cell dimensions, which are fundamental to describing the crystalline solid.

Table 3: Representative Crystallographic Data for a Substituted Triazolo-pyridazino-indole Compound This table provides an example of the type of data obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (Å3) | 900.07(5) |

Data sourced from a study on a different heterocyclic compound to illustrate the format. mdpi.com

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, the polar nitro and carbonyl groups are expected to be key players in directing the solid-state architecture.

Likely interactions include C—H···O hydrogen bonds, where hydrogen atoms from the aromatic rings of one molecule interact with the oxygen atoms of the nitro or carbonyl groups of a neighboring molecule. researchgate.netnih.gov Furthermore, given the electron-deficient nature of the aromatic system and the electron-rich oxygen atoms, other short contacts such as O···C interactions are also plausible. mdpi.com The potential for π-π stacking interactions, common in aromatic systems, may be influenced by the expected non-planar conformation of the molecule. In related substituted aromatic compounds, crystal packing can involve complex arrangements, including layered structures, anti-parallel stacks, and three-dimensional frameworks stabilized by a combination of these weak forces. researchgate.netnih.govmdpi.com The analysis of the Hirshfeld surface is a powerful tool used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. nih.gov

Table 4: Common Intermolecular Interactions in Related Aromatic Compounds

| Interaction Type | Description | Typical Distance (Å) |

| C—H···O | Hydrogen bond between an aromatic C-H and a carbonyl/nitro oxygen. | 2.2 - 2.8 |

| π–π Stacking | Attraction between parallel aromatic rings. | 3.3 - 3.8 |

| O···H-C | Short contacts between nitro/carbonyl oxygen and C-H groups. | 2.4 - 2.7 |

| C=O···π | Interaction between a carbonyl oxygen and the face of an aromatic ring. | ~3.0 - 3.5 |

Distances are generalized from studies on related compounds. mdpi.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. nih.gov For a sample of this compound, XPS would provide a detailed analysis of the top few nanometers of the material's surface.

An XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen, and a quantitative analysis would yield their relative atomic concentrations, which can be compared to the theoretical values calculated from the molecular formula, C₁₄H₆N₂O₆. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide more detailed chemical state information. The C 1s spectrum could be deconvoluted into separate peaks corresponding to different carbon environments, such as C-C/C-H in the aromatic rings, C-N bonds, and C=O in the quinone groups. The N 1s spectrum would show a characteristic peak for the nitro groups (-NO₂), and the O 1s spectrum would have components corresponding to the oxygen atoms in the carbonyl (C=O) and nitro groups. These binding energies provide a fingerprint of the chemical structure at the surface. researchgate.net

Table 5: Conceptual High-Resolution XPS Data for this compound This table is a conceptual representation of expected XPS results based on the known structure.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | ~284.8 |

| C-NO₂ | ~286.0 | |

| C=O | ~287.5 | |

| N 1s | -NO₂ | ~405-406 |

| O 1s | C=O | ~531-532 |

| -NO₂ | ~533-534 |

Reactivity Profiles and Mechanistic Studies of Dinitrophenanthrene 9,10 Diones

Redox Chemistry of Quinone and Nitro Functionalities

The presence of both quinone and nitro functional groups on the phenanthrene (B1679779) scaffold gives rise to a rich redox chemistry, enabling the compound to participate in electron transfer processes.

Electrochemical Redox Behavior and Associated Mechanisms

The electrochemical properties of dinitrophenanthrene-9,10-diones are characterized by their ability to undergo reversible reduction processes. While specific electrochemical data for 4,5-Dinitrophenanthrene-9,10-dione is not extensively documented in publicly available literature, detailed studies on its close structural isomer, 2,7-Dinitrophenanthrene-9,10-dione (DNPO), provide significant insights. The electrochemical behavior of DNPO has been investigated using cyclic voltammetry, revealing its capacity to accept electrons. rsc.org

The reduction potentials are crucial indicators of the energy levels of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). The presence of two strongly electron-withdrawing nitro groups, in addition to the inherent electrophilicity of the quinone moiety, significantly lowers the LUMO energy. This facilitates the acceptance of electrons, making these compounds potent oxidizing agents in their ground state and even more so in their excited state. The general mechanism involves the stepwise reduction of the dinitro-phenanthrenequinone core.

| Property | Value (for 2,7-Dinitrophenanthrene-9,10-dione) |

| Excited-State Reduction Potential | +2.13 V vs. SCE |

| Excited-State Lifetime (τ) | 5.8 µs |

Note: Data presented is for the structural isomer 2,7-Dinitrophenanthrene-9,10-dione (DNPO) and is used as a close approximation for the 4,5-isomer due to a lack of specific data for the latter. rsc.org

Receptor Properties and Electron Acceptance

The electron-deficient nature of the this compound core makes it an excellent electron acceptor. The quinone structure, enhanced by the dinitro substitution, can engage in charge-transfer interactions with electron-donating molecules. This property is fundamental to its role in various chemical processes, including its use as a photosensitizer. The molecular structure, featuring a planar aromatic system, allows for effective π-π stacking interactions with other aromatic systems, which can pre-organize donor-acceptor pairs and facilitate electron transfer. The electron affinity of quinones is a well-established characteristic, and the presence of nitro groups further enhances this property. nist.gov

Photoreactivity and Photocatalytic Action

Upon absorption of light, this compound can be promoted to an electronically excited state, unlocking a range of photochemical reactions. This photoreactivity is central to its application as a photosensitizer in various chemical transformations.

Dinitrophenanthrene-9,10-diones as Photosensitizers

A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, initiating a chemical reaction without being consumed in the process. Dinitrophenanthrene-9,10-diones, such as the 2,7-dinitro isomer (DNPO), have been demonstrated to be effective photosensitizers. rsc.org Upon irradiation with visible light, these molecules transition to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. nih.gov This triplet state is a powerful oxidant and can initiate chemical reactions by abstracting an electron from a suitable substrate.

The key attributes that make these compounds good photosensitizers include a strong absorption in the visible region, a high quantum yield for the formation of the triplet state, a sufficiently long triplet state lifetime to allow for interaction with a substrate, and the ability to be regenerated at the end of the catalytic cycle. The high excited-state reduction potential of DNPO (+2.13 V vs. SCE) underscores its enhanced oxidizing power upon photoexcitation. rsc.org

Radical Pathways in Photochemically Induced Reactions

Many of the reactions photocatalyzed by dinitrophenanthrene-9,10-diones proceed through radical intermediates. nih.gov The general mechanism involves the photoexcited dinitrophenanthrene-9,10-dione abstracting an electron from a substrate molecule, leading to the formation of a radical cation of the substrate and the radical anion of the photosensitizer.

General Mechanism:

Photoexcitation: DNPQ + hν → DNPQ*

Electron Transfer: DNPQ* + Substrate → [DNPQ]•⁻ + [Substrate]•⁺

Subsequent Reactions: The substrate radical cation can then undergo a variety of reactions, such as deprotonation, fragmentation, or reaction with other molecules, to form the final product.

Catalyst Regeneration: The photosensitizer radical anion is typically regenerated back to its ground state by an oxidant present in the reaction mixture, often molecular oxygen, completing the catalytic cycle.

The generation of radical ions is a hallmark of photoredox catalysis and allows for the formation of chemical bonds that are often difficult to achieve through traditional thermal methods. rsc.org

Visible-Light-Driven Oxidative Coupling Reactions

An important application of the photocatalytic activity of dinitrophenanthrene-9,10-diones is in visible-light-driven oxidative coupling reactions. These reactions involve the formation of a new chemical bond between two substrates, accompanied by the removal of electrons (oxidation). While specific examples using this compound are not widely reported, the closely related 2,7-Dinitrophenanthrene-9,10-dione (DNPO) has been successfully employed as a photocatalyst for the oxidative coupling of 2-arylbenzoic acids to form lactones. rsc.org

In this type of reaction, the photoexcited DNPO oxidizes the substrate, initiating a cascade of events that leads to the formation of the coupled product. The use of visible light as the energy source and a recyclable photocatalyst makes these methods attractive from a green chemistry perspective. The broad applicability of photoredox catalysis suggests that dinitrophenanthrene-9,10-diones could potentially catalyze a wide range of oxidative coupling reactions, including the coupling of amines, phenols, and other electron-rich substrates. rsc.orgnih.gov

Nitrene Transfer Reactions Promoted by Dinitrophenanthrenequinones

There is no available research specifically detailing the use of this compound as a promoter for nitrene transfer reactions. Consequently, information regarding its efficacy in forming intermolecular C-N, N=S, or N=P bonds, as well as any investigation into the key intermediates of such reactions, is currently unavailable.

Intermolecular Bond Formation (C–N, N=S, N=P)

No studies have been found that report on the application of this compound in facilitating the formation of carbon-nitrogen, nitrogen-sulfur, or nitrogen-phosphorus bonds through nitrene transfer mechanisms.

Investigation of Key Intermediates

As there are no documented studies of this compound in nitrene transfer reactions, there has been no corresponding investigation into the potential key intermediates that would be involved in these processes.

Computational and Theoretical Chemistry of 4,5 Dinitrophenanthrene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For a complex molecule like 4,5-dinitrophenanthrene-9,10-dione, these methods offer a window into its intrinsic properties without the need for empirical measurement.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry and electronic properties of organic molecules.

The electronic structure is heavily influenced by the presence of multiple electron-withdrawing groups: the two nitro groups and the two carbonyl groups of the quinone system. This leads to a significant redistribution of electron density across the molecule. DFT calculations can map this distribution, typically showing a high positive electrostatic potential on the aromatic rings and a negative potential around the oxygen atoms of the nitro and carbonyl groups. This electronic arrangement suggests a high degree of electrophilicity.

Table 1: Predicted Geometric and Electronic Properties from DFT (Note: The following table contains representative data expected from DFT calculations on a molecule with this structure, as specific experimental or published computational data is not available.)

| Parameter | Predicted Value/Characteristic |

| Molecular Geometry | |

| Phenanthrene (B1679779) Core | Largely planar aromatic system. |

| Nitro Group Orientation | The nitro groups may be slightly twisted out of the plane of the aromatic rings to minimize steric hindrance. |

| Electronic Properties | |

| Dipole Moment | A significant molecular dipole moment is expected due to the asymmetric placement of polar nitro and carbonyl groups. |

| Electrostatic Potential | Regions of negative potential localized on oxygen atoms; regions of positive potential on the aromatic backbone. |

| Electron Density | Depletion of electron density on the aromatic rings due to strong electron-withdrawing effects of substituents. |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species.

For this compound, the presence of strong electron-withdrawing groups is predicted to significantly lower the energies of both the HOMO and LUMO.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be of low energy, indicating that the molecule is a good electron acceptor (electrophile). The LUMO density would likely be distributed across the entire π-conjugated system, with significant contributions from the carbon atoms of the quinone moiety and the nitrogen atoms of the nitro groups.

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be of relatively low energy as well, characteristic of a molecule that is not a strong electron donor. The HOMO density would likely be localized primarily on the phenanthrene aromatic rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally correlates with higher chemical reactivity and is an indicator of the energy required for electronic excitation. For this molecule, a relatively small HOMO-LUMO gap is anticipated, suggesting it could be colored and participate readily in electronic transitions. nih.gov

Table 2: Predicted Frontier Orbital Properties (Note: This table illustrates the expected characteristics of the frontier orbitals for this compound based on theoretical principles.)

| Orbital | Predicted Energy Level | Predicted Spatial Distribution |

| HOMO | Low | Primarily localized on the π-system of the phenanthrene aromatic rings. |

| LUMO | Very Low | Delocalized over the quinone and nitro groups, indicating strong electron-accepting character. |

| Gap | Relatively Small | Suggests potential for visible light absorption and high reactivity as an electron acceptor. |

Prediction of Electron Transfer Characteristics

The properties of the frontier orbitals directly inform the molecule's electron transfer characteristics. The very low energy of the LUMO of this compound strongly suggests that it can act as a potent electron acceptor. This is a common feature of poly-nitroaromatic compounds.

Computational modeling can quantify this property by calculating the electron affinity. A high positive electron affinity would confirm its ability to accept an electron to form a stable radical anion. This characteristic is central to the formation of charge-transfer (CT) complexes. nih.gov In a CT complex, this compound would serve as the acceptor component, capable of interacting with various electron-donating molecules. Theoretical calculations can predict the stability and electronic spectra of such complexes. nih.gov

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling can elucidate dynamic processes, providing a step-by-step view of potential chemical reactions.

Theoretical Elucidation of Reaction Mechanisms (e.g., Radical Pathways)

Computational modeling is an invaluable tool for exploring potential reaction pathways. For nitroaromatic compounds, reduction reactions often proceed through radical anion intermediates. A theoretical study of this compound could map the potential energy surface for its reduction. This would involve:

Formation of a Radical Anion: Calculation of the structure and stability of the radical anion formed by the addition of a single electron. The spin density distribution would likely show delocalization over the nitro groups and the quinone system.

Protonation and Further Reduction: Modeling the subsequent steps, such as protonation of the radical anion and further reduction, can help to predict the final products and the most favorable reaction pathway.

Such studies can determine the activation barriers for different steps, identifying the rate-determining step and providing a deeper understanding of the molecule's redox chemistry.

Analysis of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Non-covalent interactions are crucial in determining the solid-state structure and intermolecular association of molecules.

π-π Stacking: The large, planar aromatic surface of this compound makes it an ideal candidate for strong π-π stacking interactions. These interactions are fundamental to its crystal packing and its ability to interact with other planar aromatic systems, such as those found in certain solvents or other molecules in a co-crystal. mdpi.com

Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the numerous oxygen atoms in the carbonyl and nitro groups act as potent hydrogen bond acceptors. It can therefore form hydrogen bonds with solvent molecules or other co-formers that can donate a hydrogen atom (e.g., water, alcohols). Computational methods like the Non-Covalent Interaction (NCI) index can be used to visualize and quantify the strength of these interactions.

Table 3: Predicted Non-Covalent Interaction Capabilities

| Interaction Type | Role of this compound | Significance |

| π-π Stacking | Acts as a stacking unit. | Governs crystal packing and formation of molecular aggregates. |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Influences solubility and the formation of co-crystals with H-bond donors. |

| van der Waals | Participates in general dispersion forces. | Contributes to overall intermolecular cohesion in the solid and liquid states. |

Advanced Computational Approaches

Advanced computational techniques, such as molecular dynamics simulations and quantitative structure-activity/property relationship (QSAR/QSPR) studies, are pivotal in modern chemical research. These methods allow for the exploration of dynamic molecular behaviors and the prediction of biological activity or physical properties based on molecular structure.

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the chemical structure of a compound to its biological activity or a particular property.

QSAR studies have been conducted on broader classes of nitroaromatic compounds to predict properties such as toxicity. nih.govmdpi.com These studies often employ molecular descriptors to develop mathematical models that can estimate the biological effects of related compounds. nih.gov However, specific QSAR or QSPR studies focusing on this compound are not found in the current body of scientific literature. While general models for nitroaromatics exist, dedicated research to model the specific activities or properties of this compound has not been reported. nih.gov

Synthesis and Research on Derivatives and Analogues of 4,5 Dinitrophenanthrene 9,10 Dione

Exploration of Substituted Phenanthrene-9,10-diones

The synthesis of substituted phenanthrene-9,10-diones is a key focus for chemists, as these compounds serve as foundational structures for more complex molecules. A primary method for their preparation is the direct oxidation of polycyclic arenes, such as phenanthrene (B1679779) and its derivatives. thieme-connect.de This method, while straightforward, can present challenges in achieving site selectivity and ensuring that other functional groups on the molecule are not affected by the strong oxidizing agents required. thieme-connect.de

Commonly used oxidants include chromium(VI) compounds, manganese(VII), and osmium(VIII). thieme-connect.de More recent developments have introduced the use of organic oxidants like iodylbenzene. thieme-connect.de An alternative and often more efficient approach involves the oxidative biaryl coupling of α-dicarbonyl compounds, photocyclization reactions, or the reductive coupling of carbonyl compounds. thieme-connect.de For instance, a general and efficient protocol for the synthesis of 9,10-phenanthraquinone derivatives has been developed using a copper(0)/Selectfluor system to promote the oxidative carbon-carbon bond cleavage and annulation of o-aryl chalcones, yielding moderately to well-substituted products under mild conditions. researchgate.net

The redox properties of phenanthrenequinones are of particular interest, leading to their use in the development of electrochemical sensors and as models for studying photo-induced electron transfer. thieme-connect.de

Dihydrophenanthrene and Phenanthrene Derivatives

Research into dihydrophenanthrene and phenanthrene derivatives has revealed a diverse range of synthetic pathways and potential applications. A novel approach for synthesizing 9,10-dihydrophenanthrene (B48381), as well as its alkylated and octahydro derivatives, utilizes a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction involving the elimination of formaldehyde. espublisher.comespublisher.com This method provides an efficient route to a variety of natural and synthetic products with potential industrial and biomedical uses. espublisher.comespublisher.com

Another innovative method involves a palladium-catalyzed 6π electrocyclic reaction to rapidly synthesize substituted 9,10-dihydrophenanthrene compounds. espublisher.com Furthermore, the synthesis of 9,10-disubstituted phenanthrenes, such as 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes, has been achieved through the reaction of the anions of 9-phenanthrol and 9-aminophenanthrene (B1211374) with aryl halides, yielding good results. nih.gov

Phenanthrene derivatives are naturally occurring in some plant families and have been investigated for a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. researchgate.netscispace.com For example, two new dihydrophenanthrene derivatives were isolated from the plant Dendrobium terminale and their structures were elucidated through spectroscopic analysis. nih.gov Similarly, a new 9,10-dihydrophenanthrene, effususol A, was isolated from Juncus effusus. researchgate.net

The structural characteristics of these derivatives, particularly the number and position of methoxy (B1213986) and hydroxy groups, are believed to be crucial for their biological activity. mdpi.com

Comparative Studies with Related Quinone Systems

To better understand the properties and potential of 4,5-dinitrophenanthrene-9,10-dione, researchers conduct comparative studies with other quinone systems.

Pyrene-4,5-dione and Anthracenedione Derivatives

Pyrene-4,5-dione, a structurally related compound, is often studied alongside phenanthrene-9,10-dione. It can be synthesized through the direct oxidation of pyrene (B120774). thieme-connect.de This compound is of interest as a model for studying the carcinogenicity of fused arenes and their oxidized derivatives. thieme-connect.de Its ability to self-assemble into helical columns also makes it a promising candidate for the development of liquid crystals. thieme-connect.de

Comparative studies of pyrene and anthracene (B1667546) derivatives have been conducted to explore their opto-electronic properties for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Theoretical investigations using density functional theory (DFT) have shown that the molecular structure, including the core and wing units, significantly influences properties such as one-photon and two-photon absorption. nih.gov For instance, in a study comparing three organic semiconductors, it was found that the wing units had a more substantial effect on opto-electronic properties than the core units. researchgate.netresearchgate.net Another study revealed that pyrene derivatives exhibit larger two-photon absorption cross-sections compared to perylene (B46583) diimide derivatives. nih.gov The design of orthogonal anthracene and pyrene derivatives has led to the development of efficient deep-blue OLEDs. rsc.orgrsc.org

Acridinedione and Other Polycyclic Quinone Analogues

Acridinedione derivatives represent another important class of polycyclic quinones with a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov Their synthesis is often achieved through one-pot, multi-component reactions. For example, a green and efficient method for synthesizing acridinedione derivatives utilizes Bi2O3 nanoparticles as a heterogeneous catalyst. researchgate.net Another approach employs a magnetized Fe3O4@Polyaniline-SO3H nanocomposite as a reusable and effective catalyst. mdpi.com

The biological activity of acridinedione derivatives can be tuned by modifying their structure. For instance, the incorporation of a phthalimide (B116566) moiety has been shown to enhance the antitumor properties of these compounds. nih.gov

The study of polycyclic quinones, in a broader sense, is driven by their potential as anticancer agents. nih.gov Their planar structure allows them to intercalate into DNA, and their quinoid structure enables them to generate reactive oxygen species (ROS), which can lead to DNA damage. nih.gov The ability of these compounds to generate ROS can be quantified by their electron affinity energies (EAEs). nih.gov Research in this area aims to understand the relationship between the molecular structure of polycyclic quinones and their EAEs to design more effective anticancer drugs. nih.govresearchgate.net

Functionalized Derivatives for Enhanced Research Properties

To improve the utility of phenanthrene-based compounds in research, chemists often introduce specific functional groups to create derivatives with enhanced properties. For example, the synthesis of 9,10-dimethoxyphenanthrene (B3237640) and 3,6-diacetyl-9,10-dimethoxyphenanthrene has been described, with the latter being prepared through a Friedel-Crafts acylation. orgsyn.org These functionalized derivatives can serve as versatile building blocks for more complex molecules.

The introduction of different substituents on the phenanthrene ring can significantly impact the compound's properties. For instance, the reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol leads to the formation of the first ortho-quinhydrone derivative, a compound with a unique crystalline structure. researchgate.net

The following table provides an overview of some of the key compounds discussed in this article:

| Compound Name | CAS Number | Molecular Formula |

| This compound | 32060-66-5 | C₁₄H₆N₂O₆ |

| Phenanthrene-9,10-dione | 84-11-7 | C₁₄H₈O₂ |

| Pyrene-4,5-dione | 55190-21-1 | C₁₆H₈O₂ |

| 9,10-Dihydrophenanthrene | 776-35-2 | C₁₄H₁₂ |

| 9,10-Dimethoxyphenanthrene | 25413-58-1 | C₁₆H₁₄O₂ |

| Acridinedione | Not Available | Varies |

Note: The CAS number and molecular formula for "Acridinedione" are not provided as it represents a class of compounds with various substitutions.

This interactive table allows for a quick reference to the fundamental properties of these important chemical compounds.

Advanced Research Applications of Dinitrophenanthrene 9,10 Diones

Applications in Organic Transformations and Catalysis

A thorough search of peer-reviewed journals and chemical databases reveals a lack of studies utilizing 4,5-Dinitrophenanthrene-9,10-dione for the following organic transformations. Research in this area has often focused on other isomers or the parent phenanthrenequinone (B147406) structure.

Dehydrogenative Lactonization Reactions

There is no available scientific literature describing the use of this compound as a catalyst or reagent in dehydrogenative lactonization reactions. While related compounds, such as 2,7-dinitrophenanthrene-9,10-dione, have been explored as photocatalysts for such transformations, similar research on the 4,5-dinitro isomer has not been reported.

Research Findings: this compound in Dehydrogenative Lactonization

| Parameter | Finding |

|---|---|

| Catalytic Activity | No data available in current literature. |

| Substrate Scope | Not applicable. |

| Reaction Conditions | Not applicable. |

| Yields | Not applicable. |

C-H Functionalization Strategies

No specific research has been published on the application of this compound in C-H functionalization strategies. The potential of this molecule as a catalyst, oxidant, or directing group for the activation and functionalization of carbon-hydrogen bonds remains unexplored in the current body of scientific work.

Research Findings: this compound in C-H Functionalization

| Parameter | Finding |

|---|---|

| Catalytic System | No data available in current literature. |

| Reaction Type | Not applicable. |

| Efficiency | Not applicable. |

Oxidative Cyclization Processes

The role of this compound in mediating or catalyzing oxidative cyclization processes is not documented in scientific literature. Investigations into its redox properties and how they could be applied to form cyclic compounds from acyclic precursors have not been reported.

Research Findings: this compound in Oxidative Cyclization

| Parameter | Finding |

|---|---|

| Process Type | No data available in current literature. |

| Mechanism | Not applicable. |

| Product Scope | Not applicable. |

Role in Electrochemical Energy Storage Devices

The application of this compound in the field of electrochemical energy storage has not been investigated, according to available literature. While organic quinone-based materials are a significant area of research for battery technology, the specific electrochemical properties and performance of this dinitro-substituted phenanthrenequinone have not been characterized.

Cathode Materials in Rechargeable Zinc-Organic Batteries

There are no studies reporting the use of this compound as a cathode material in rechargeable zinc-organic batteries. Research on organic cathodes for this battery chemistry has explored other molecules, but the potential of the 4,5-dinitro isomer, including its redox potential, capacity, and stability in zinc-based electrolytes, has not been evaluated.

Electrochemical Performance: this compound as a Zinc-Organic Cathode

| Performance Metric | Value |

|---|---|

| Redox Potential vs. Zn/Zn²⁺ | No data available in current literature. |

| Specific Capacity (mAh/g) | Not applicable. |

| Cycling Stability | Not applicable. |

| Rate Capability | Not applicable. |

Advanced Concepts for Stable Charge Storage

As there is no research on the use of this compound in energy storage devices, no advanced concepts for its stable charge storage have been proposed or studied. The influence of the electron-withdrawing nitro groups on the molecule's redox stability, charge distribution, and interaction with electrolytes remains a subject for future investigation.

Charge Storage Concepts for this compound

| Concept | Description |

|---|---|

| Redox Mechanism | No data available in current literature. |

| Structural Stability | No data available in current literature. |

| Electrolyte Interaction | No data available in current literature. |

Building Blocks in Complex Chemical Synthesis and Materials Science

The this compound scaffold is a versatile starting point for the synthesis of more complex molecules and materials with tailored properties. Its inherent functionalities allow for a range of chemical transformations, making it a significant intermediate in materials science.

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic molecules that are of significant interest in materials chemistry for their electronic properties. nih.gov The synthesis of larger, more complex, or functionalized PAHs often relies on smaller, strategically substituted aromatic precursors. Phenanthrene (B1679779) and its derivatives are important core structures used as building blocks for a variety of natural and synthetic products. espublisher.com

Methodologies for extending PAH systems include palladium-catalyzed reactions, such as the Heck reaction, and various cycloaddition pathways. espublisher.com For instance, substituted 9,10-dihydrophenanthrenes can be synthesized via palladium-catalyzed 6π electrocyclic reactions, which can then be aromatized. espublisher.com While specific literature detailing the use of this compound in these exact reaction schemes is not prevalent, its fundamental structure as a phenanthrene derivative makes it a candidate for such synthetic strategies. The strong electron-withdrawing nature of the nitro groups at the 4 and 5 positions significantly influences the electron density of the aromatic rings, which would in turn affect its reactivity in electrophilic or nucleophilic substitution reactions, as well as in pericyclic reactions, compared to unsubstituted phenanthrenequinone. This altered reactivity can be harnessed to direct the synthesis toward specific, otherwise inaccessible, complex PAHs.

The inherent electrochemical characteristics of the phenanthrene-9,10-dione core make it a valuable component in the design of functional electrochemical systems. The redox properties of phenanthrenequinones have been successfully utilized for creating electrochemical sensors that operate based on redox-dependent receptors. thieme-connect.de

The structure of this compound is particularly well-suited for this application. It combines the redox-active ortho-quinone moiety with two potent electron-withdrawing nitro groups. This combination enhances the electron-accepting nature of the molecule, making it a strong candidate for use in sensors designed to detect electron-rich analytes.

A closely related compound, 2,7-dinitrophenanthrene-9,10-dione (DNPO), has been demonstrated to be a highly effective photosensitizer in visible-light-induced oxidative coupling reactions. rsc.org This activity stems from its excellent photo- and electrochemical properties, which provide a strong model for the potential of the 4,5-dinitro isomer. The key attributes of DNPO, which are largely attributable to the dinitro-phenanthrenequinone core, are its long excited-state lifetime and high reduction potential, making it a powerful photo-oxidant. rsc.org These properties are crucial for applications in redox-dependent sensing and photocatalysis.

Table 1: Photo- and Electrochemical Properties of the Analogous 2,7-Dinitrophenanthrene-9,10-dione (DNPO)

| Property | Value | Reference |

|---|---|---|

| Excited-State Lifetime (τ) | 5.8 µs | rsc.org |

| Excited-State Reduction Potential ([EredDNPO*/DNPO˙⁻]) | +2.13 V vs. SCE | rsc.org |

| Reduction Stability | Good | rsc.org |

This data for an analogous isomer illustrates the potential redox capabilities of the dinitrophenanthrene-9,10-dione system.

Given these characteristics, this compound could function as the active component in a sensor where a change in its redox state upon interaction with a target molecule generates a detectable signal.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The design of liquid crystalline molecules typically requires a rigid core (mesogen) attached to flexible peripheral chains. The rigid and planar nature of the phenanthrene skeleton makes it an excellent candidate for the mesogenic core in liquid crystalline materials. researchgate.netkiche.or.kr

Research has specifically targeted 4,5-disubstituted phenanthrene derivatives for the synthesis of liquid crystals. researchgate.net While this compound itself is not a liquid crystal, it serves as a crucial synthetic intermediate. The nitro groups at the 4 and 5 positions are versatile functional handles that can be chemically modified to introduce the necessary structural features to induce mesomorphic behavior.

For example, the nitro groups can be reduced to amino groups. These amino groups can then be reacted to form Schiff bases (azomethines) or amides by connecting them to other aromatic units bearing long, flexible alkyl or alkoxy chains. These chains are essential for the formation of liquid crystalline phases. mdpi.com The synthesis of liquid crystal monomers often involves sequential reactions including halogenation and coupling, starting from substituted phenanthrene precursors. researchgate.net

Table 2: General Synthetic Strategy for Phenanthrene-Based Liquid Crystals

| Starting Material Type | Key Synthetic Steps | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|---|

| 4,5-Disubstituted Phenanthrene | Halogenation, Coupling Reactions | Ester or Azomethine Linkages | Connects rigid core to flexible chains | researchgate.net |

This strategic functionalization of the this compound core would allow for the precise tuning of molecular shape and intermolecular interactions, leading to the development of novel liquid crystalline materials with specific phase behaviors (e.g., smectic or columnar) for use in advanced applications like electro-optical displays. scispace.com

Future Directions and Emerging Research Avenues for 4,5 Dinitrophenanthrene 9,10 Dione

Rational Design and Synthesis of Novel Dinitrophenanthrene-9,10-dione Variants

The strategic modification of the 4,5-dinitrophenanthrene-9,10-dione scaffold is a crucial first step in tailoring its properties for specific applications. The introduction of various functional groups could modulate its electronic, optical, and solubility characteristics. For instance, the incorporation of electron-donating or electron-withdrawing groups could fine-tune its redox potential, a key parameter for applications in energy storage and catalysis.

Future synthetic efforts could focus on:

Substitution Reactions: Exploring nucleophilic aromatic substitution reactions to replace the nitro groups with other functionalities like amines, halides, or alkoxy groups.

Cross-Coupling Reactions: Employing modern cross-coupling methodologies to introduce aryl or alkyl substituents at various positions on the phenanthrene (B1679779) backbone. nih.gov

Derivatization of the Ketone Groups: The ketone functionalities can serve as handles for further chemical transformations, such as condensation reactions to form larger, more complex architectures. mdpi.com

Table 1: Hypothetical Variants and Their Potential Properties

| Variant | Modification | Potential Properties | Target Application |

| 4,5-Diaminophenanthrene-9,10-dione | Reduction of nitro groups to amines | Enhanced solubility, potential for coordination chemistry | Precursor for metal complexes, redox-active polymers |

| 2,7-Di-tert-butyl-4,5-dinitrophenanthrene-9,10-dione | Introduction of bulky alkyl groups | Increased solubility in organic solvents, modified crystal packing | Organic electronics, soluble catalysts |

| 4-Nitro-5-(4-pyridyl)phenanthrene-9,10-dione | Selective replacement of one nitro group | Asymmetric electronic properties, site for metal coordination | Molecular sensors, supramolecular assemblies |

In-depth Characterization and Advanced Mechanistic Studies

A thorough understanding of the fundamental properties of this compound and its derivatives is paramount. Advanced analytical techniques will be indispensable in elucidating its structure-property relationships.

Key areas for characterization include:

Spectroscopic Analysis: Comprehensive analysis using NMR, IR, UV-Vis, and fluorescence spectroscopy to understand the electronic structure and photophysical properties.

X-ray Crystallography: Determining the single-crystal X-ray structure to gain insights into the molecular geometry, bond lengths, and intermolecular interactions in the solid state. nih.gov

Electrochemical Studies: Techniques like cyclic voltammetry can be used to determine the redox potentials and study the stability of the radical ions formed upon reduction.

Mechanistic studies will be crucial to understand how this molecule behaves in different chemical environments. For example, investigating its reactivity with various reagents can reveal potential reaction pathways and inform its application in organic synthesis or catalysis.

Expanding Applications in Catalysis, Energy, and Advanced Materials

The unique combination of a quinone moiety and nitro groups suggests a range of potential applications for this compound.

Catalysis: Phenanthrenequinones can act as organic catalysts in various transformations. The electron-withdrawing nature of the nitro groups in this compound could enhance its catalytic activity, particularly in oxidation reactions.

Energy Storage: The redox-active nature of the quinone unit makes it a promising candidate for organic battery materials. The nitro groups could further enhance the charge storage capacity.

Advanced Materials: The planar structure of the phenanthrene core could facilitate π-π stacking, leading to the formation of ordered structures with interesting electronic properties. This could be exploited in the development of organic semiconductors, liquid crystals, and other functional materials. thieme-connect.de

Synergistic Integration of Experimental and Computational Research

A powerful approach to accelerate the development of this compound-based technologies is the integration of experimental work with computational modeling.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, redox potentials, and spectroscopic signatures of novel derivatives before their synthesis. This can help to prioritize synthetic targets and guide experimental design.

Mechanistic Insights: Computational studies can provide detailed insights into reaction mechanisms, transition states, and intermolecular interactions that are often difficult to probe experimentally.

Materials by Design: By simulating the properties of different derivatives and their assemblies, it may be possible to design new materials with tailored functionalities for specific applications.

The synergy between computational predictions and experimental validation will be a key driver for innovation in this emerging area of research.

Q & A

Q. What are the established synthetic routes for 4,5-Dinitrophenanthrene-9,10-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitration of phenanthrene-9,10-dione (phenanthraquinone) using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Optimization includes:

- Temperature control : Excess heat may lead to over-nitration or decomposition.

- Acid concentration : Higher nitric acid ratios favor nitration at specific positions (e.g., 4,5 vs. 2,7).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Example parameters from analogous nitration reactions suggest pH 8.6–8.8 and reagent quality (e.g., Clorox® for controlled oxidation) are critical for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirms quinone absorption bands (e.g., λmax ~250–300 nm for π→π* transitions) .

- FT-IR : Identifies nitro (O-N-O asymmetric stretch ~1520 cm⁻¹) and carbonyl (C=O ~1670 cm⁻¹) groups.

- HPLC-MS : Quantifies purity and molecular ion peaks ([M+H]+ for m/z 299.18).

- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., deshielded protons near nitro groups).

Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How does this compound degrade under thermal or photolytic conditions, and what stabilizers mitigate decomposition?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition thresholds.

- Photolytic Stability : Expose to UV light (λ=254 nm) and monitor via HPLC for degradation products (e.g., nitro-reduction to amines).

- Stabilizers : Add antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) during storage.

Analogous anthraquinones show increased stability in inert atmospheres (argon) and amber glassware .

Q. How should researchers address contradictions in spectral data or bioactivity results for this compound?

- Methodological Answer :

- Triangulation : Validate results using multiple techniques (e.g., NMR + X-ray crystallography for structural confirmation).

- Batch Analysis : Compare synthetic batches to rule out impurities (e.g., residual solvents via GC-MS).

- Bioactivity Replication : Test in independent assays (e.g., antimicrobial disk diffusion vs. microdilution).

Studies on related anthraquinones highlight batch-dependent variability in bioactivity (e.g., antimicrobial vs. inactive derivatives) .

Q. What experimental designs are recommended for studying interactions between this compound and biological macromolecules?

- Methodological Answer :

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants.

- Molecular Docking : Use software (AutoDock Vina) to predict binding sites on DNA or enzymes (e.g., topoisomerase II).

- In Vitro Cytotoxicity : Apply MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations.

Reference protocols from phenanthroline derivative studies ensure methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.